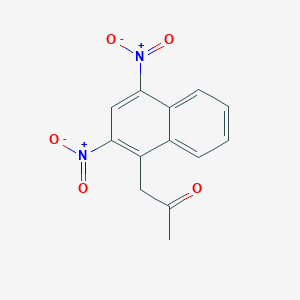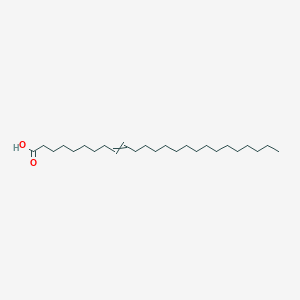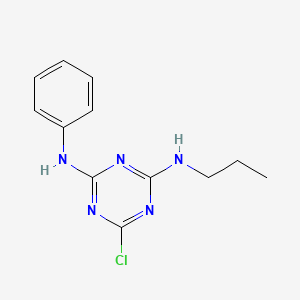
6-Chloro-N~2~-phenyl-N~4~-propyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N~2~-phenyl-N~4~-propyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a phenyl group at the N2 position, and a propyl group at the N4 position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N~2~-phenyl-N~4~-propyl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The chlorine atom at the 6th position can be introduced through a substitution reaction using a chlorinating agent such as thionyl chloride.
Introduction of Phenyl and Propyl Groups: The phenyl and propyl groups can be introduced through nucleophilic substitution reactions using phenylamine and propylamine, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N~2~-phenyl-N~4~-propyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Applications De Recherche Scientifique
6-Chloro-N~2~-phenyl-N~4~-propyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-N~2~-phenyl-N~4~-propyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-1,3,5-triazine-2,4-diamine: Similar structure but lacks the phenyl and propyl groups.
6-Phenyl-1,3,5-triazine-2,4-diamine: Similar structure but lacks the chlorine and propyl groups.
6-Propyl-1,3,5-triazine-2,4-diamine: Similar structure but lacks the chlorine and phenyl groups.
Uniqueness
6-Chloro-N~2~-phenyl-N~4~-propyl-1,3,5-triazine-2,4-diamine is unique due to the combination of chlorine, phenyl, and propyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other triazine derivatives.
Propriétés
Numéro CAS |
185680-82-4 |
|---|---|
Formule moléculaire |
C12H14ClN5 |
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
6-chloro-2-N-phenyl-4-N-propyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H14ClN5/c1-2-8-14-11-16-10(13)17-12(18-11)15-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,16,17,18) |
Clé InChI |
XFDYUYFSGZGZID-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=NC(=NC(=N1)Cl)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


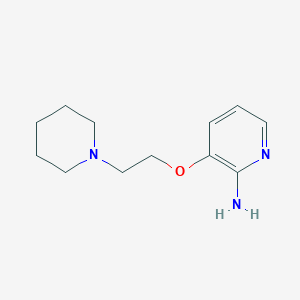
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)
![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
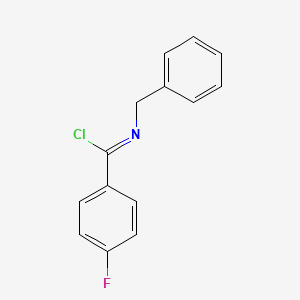
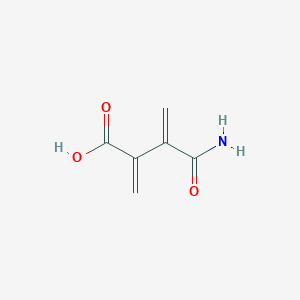
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
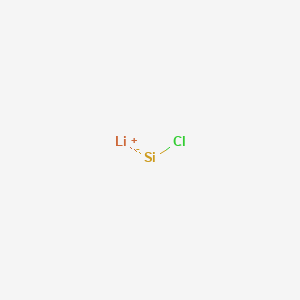
![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
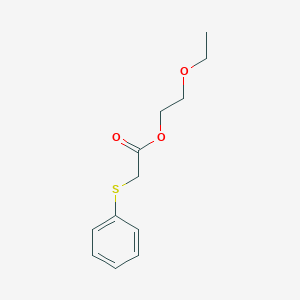
![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
![4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14266132.png)
